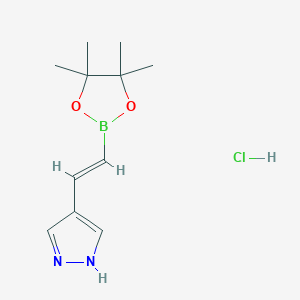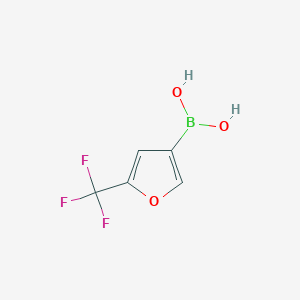
4-(3-Bromothiophen-2-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromothiophen-2-yl)butanal is an organic compound with the molecular formula C8H9BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 3-position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromothiophen-2-yl)butanal typically involves the bromination of thiophene followed by a formylation reaction. One common method is the bromination of 2-thiophenebutanal using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and formylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromothiophen-2-yl)butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-(3-Bromothiophen-2-yl)butanoic acid.
Reduction: 4-(3-Bromothiophen-2-yl)butanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromothiophen-2-yl)butanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3-Bromothiophen-2-yl)butanal depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in substitution reactions, while the aldehyde group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiophene ring and the bromine atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromothiophen-3-yl)butanal: Similar structure but with the bromine atom at a different position on the thiophene ring.
4-(3-Chlorothiophen-2-yl)butanal: Similar structure but with a chlorine atom instead of bromine.
4-(3-Methylthiophen-2-yl)butanal: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(3-Bromothiophen-2-yl)butanal is unique due to the specific positioning of the bromine atom on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positioning can affect the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H9BrOS |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
4-(3-bromothiophen-2-yl)butanal |
InChI |
InChI=1S/C8H9BrOS/c9-7-4-6-11-8(7)3-1-2-5-10/h4-6H,1-3H2 |
InChI-Schlüssel |
AXKHCRSOAJWUDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)










